Suzuki-Miyaura Coupling Application in Eltrombopag Intermediate Synthesis
1-Bromo-2-methoxy-3-nitrobenzene serves as a key aryl halide component in the Suzuki-Miyaura cross-coupling step for the synthesis of Eltrombopag, a thrombopoietin receptor agonist [1]. In the disclosed synthetic method, this compound reacts with 3-carboxyphenylboronic acid under standard palladium-catalyzed conditions to form the biaryl scaffold central to the Eltrombopag core structure [2]. The bromo substituent provides sufficient reactivity for efficient coupling without the side reactions associated with more reactive iodo analogs [3].
| Evidence Dimension | Role in pharmaceutical intermediate synthesis pathway |
|---|---|
| Target Compound Data | Identified as Eltrombopag Impurity 31 and employed as starting material in patent WO application for Eltrombopag synthesis |
| Comparator Or Baseline | Alternative halogen analogs (e.g., iodo derivative) not used in the disclosed route; bromo selected for optimal coupling performance |
| Quantified Difference | Not quantified; selection based on reaction optimization criteria |
| Conditions | Suzuki-Miyaura coupling with 3-carboxyphenylboronic acid in water/THF solvent system |
Why This Matters
For pharmaceutical R&D and impurity reference standard procurement, this compound's documented use in a commercial drug synthesis pathway provides a verifiable application rationale that regioisomeric or alternative halogen analogs lack.
- [1] ChemWhat. (n.d.). Eltrombopag Impurity 31 (CAS 98775-19-0). View Source
- [2] WIPO. (n.d.). Patent WO Search: Suzuki coupling of 1-bromo-2-methoxy-3-nitrobenzene with 3-carboxyphenylboronic acid. View Source
- [3] Justia Patents. (2017). Method for producing aromatic compound (Suzuki coupling leaving group discussion). View Source
